molecular formula C18H24BN3O3 B13861928 4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine

4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine

Cat. No.: B13861928
M. Wt: 341.2 g/mol
InChI Key: NWHSQYLBGADTKA-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with a methoxy group, a methyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester moiety can be introduced via a Suzuki coupling reaction. This involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Methoxy and Methyl Substitution: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The boronate ester can participate in Suzuki coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki coupling reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of new aryl-substituted pyrimidine derivatives.

Scientific Research Applications

4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrimidine ring can interact with nucleic acids and proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester moiety but with an aniline group instead of a pyrimidine ring.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar boronate ester but with different substituents.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure with a pyridine ring and sulfonamide group.

Uniqueness

4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a boronate ester moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C18H24BN3O3

Molecular Weight

341.2 g/mol

IUPAC Name

4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C18H24BN3O3/c1-12-9-13(19-24-17(2,3)18(4,5)25-19)11-14(10-12)21-16-20-8-7-15(22-16)23-6/h7-11H,1-6H3,(H,20,21,22)

InChI Key

NWHSQYLBGADTKA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=NC=CC(=N3)OC)C

Origin of Product

United States

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